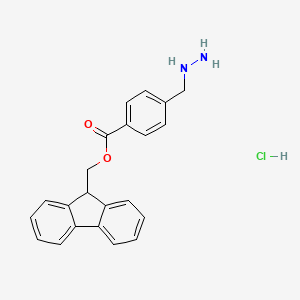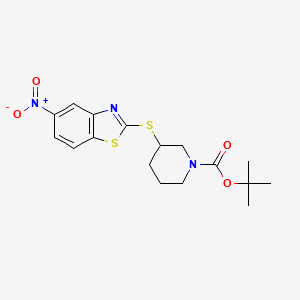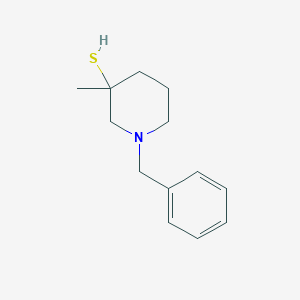
4-Fmoc-amino-benzylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fmoc-amino-benzylamine hydrochloride is a chemical compound widely used in organic synthesis, particularly in the field of peptide synthesis. The compound consists of a benzylamine moiety protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group. This protection is crucial for preventing unwanted reactions during synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fmoc-amino-benzylamine hydrochloride typically involves the reaction of 4-aminobenzylamine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane to yield the protected amine . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fmoc-amino-benzylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The free amine can participate in peptide bond formation with carboxylic acids or activated esters.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Coupling: Carbodiimides like EDC or DCC are used for peptide coupling reactions.
Major Products Formed
Deprotected Amine: Removal of the Fmoc group yields 4-aminobenzylamine.
Peptides: Coupling reactions with amino acids result in peptide chains.
Wissenschaftliche Forschungsanwendungen
4-Fmoc-amino-benzylamine hydrochloride is extensively used in scientific research, particularly in:
Peptide Synthesis: As a protected amine, it is a key intermediate in the synthesis of peptides and proteins.
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: The compound is employed in the conjugation of peptides to other biomolecules for research purposes.
Wirkmechanismus
The primary function of 4-Fmoc-amino-benzylamine hydrochloride is to protect the amine group during synthesis. The Fmoc group is removed under basic conditions, revealing the free amine, which can then participate in further reactions. This protection mechanism prevents side reactions and ensures the integrity of the desired product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-amino-benzylamine: Uses a tert-butyloxycarbonyl (Boc) group for protection.
Cbz-amino-benzylamine: Uses a benzyloxycarbonyl (Cbz) group for protection.
Uniqueness
4-Fmoc-amino-benzylamine hydrochloride is unique due to its base-labile Fmoc group, which allows for mild deprotection conditions. This is particularly advantageous in peptide synthesis, where harsh conditions can lead to unwanted side reactions .
Eigenschaften
Molekularformel |
C22H21ClN2O2 |
|---|---|
Molekulargewicht |
380.9 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl 4-(hydrazinylmethyl)benzoate;hydrochloride |
InChI |
InChI=1S/C22H20N2O2.ClH/c23-24-13-15-9-11-16(12-10-15)22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-12,21,24H,13-14,23H2;1H |
InChI-Schlüssel |
SDRBTOMMCXKUSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=CC=C(C=C4)CNN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-Oxa-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13965325.png)


![bis[4-(1,1-dimethylethyl)phenyl]-Iodonium](/img/structure/B13965338.png)






